N-[3-(cyclohexylthio)propyl]-5-methyl-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including derivatives similar to N-[3-(cyclohexylthio)propyl]-5-methyl-1,3,4-oxadiazol-2-amine, can be achieved through a metallic thiophile catalyzed chemoselective one-pot reaction. This method involves simple starting materials such as isothiocyanates, amidines/guanidines, and hydroxylamine, leading to N-hydroxyguanidine intermediates that yield various 1,2,4-oxadiazol-3-amines in good to excellent yields through an intramolecular 5-exo-trig cyclization (Jalani, Sudarsanam, & Vasu, 2012).
Molecular Structure Analysis
The molecular structure of compounds within the 1,3,4-oxadiazole family, including derivatives like this compound, has been characterized using techniques such as NMR, IR, DSC, and X-ray crystallography. These methods have revealed that such compounds can exhibit various molecular arrangements and intermolecular interactions, including hydrogen bonds and π-interactions, which contribute to their chemical properties and reactivity (Zhu et al., 2021).
Chemical Reactions and Properties
1,3,4-Oxadiazoles, including this compound, can undergo various chemical reactions facilitated by their unique structural features. These reactions include nucleophilic substitutions, cyclizations, and interactions with different reagents, leading to a wide range of derivatives with diverse chemical properties (Ghorbani‐Vaghei & Amiri, 2014).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazoles, such as this compound, can vary significantly depending on their specific substituents and molecular structure. These properties include melting points, boiling points, solubility in various solvents, and crystalline forms, which are crucial for understanding their behavior in different chemical contexts (Li-min, 2010).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazoles are influenced by their functional groups and molecular framework. These compounds exhibit a range of reactivities towards electrophiles, nucleophiles, and radicals, which can be exploited in synthetic chemistry for the development of new materials and molecules with desired functionalities (Manjunatha et al., 2010).
properties
IUPAC Name |
N-(3-cyclohexylsulfanylpropyl)-5-methyl-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-10-14-15-12(16-10)13-8-5-9-17-11-6-3-2-4-7-11/h11H,2-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWGSKKETAJPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NCCCSC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.